Eltrombopag metabolite M2 is a significant compound resulting from the metabolism of eltrombopag, an oral thrombopoietin receptor agonist used primarily in the treatment of thrombocytopenia. Eltrombopag itself has been approved by the FDA since 2008 and is marketed under various names, including Promacta and Revolade. The metabolite M2 consists of acyl glucuronides and plays a role in the pharmacokinetics of eltrombopag, influencing its efficacy and safety profile .
Eltrombopag is synthesized through a collaboration between GlaxoSmithKline and Ligand Pharmaceuticals, with its metabolic pathways extensively studied to understand its pharmacological effects and safety . The primary metabolic pathways involve oxidation, conjugation with glucuronic acid, and other transformations facilitated by cytochrome P450 enzymes .
The synthesis of eltrombopag metabolite M2 involves several metabolic processes, primarily glucuronidation. This process typically occurs in the liver, where enzymes such as UDP-glucuronosyltransferases (UGT) facilitate the conjugation of eltrombopag with glucuronic acid, leading to the formation of various acyl glucuronide isomers, including M2 .
The metabolic pathway for eltrombopag includes:
These processes contribute to the compound's pharmacokinetic profile and influence its elimination from the body.
Eltrombopag metabolite M2 comprises multiple acyl glucuronide isomers. The structural complexity arises from the conjugation process, which can yield different isomers based on the site of glucuronidation on the parent compound .
The molecular formula for eltrombopag metabolite M2 is C21H21NO10. The specific structural representation includes various functional groups characteristic of glucuronides, such as ether and ester linkages.
The primary chemical reactions involving eltrombopag metabolite M2 include:
The reactions are facilitated by specific enzymes:
Eltrombopag functions as a thrombopoietin receptor agonist, stimulating platelet production through activation of the Janus kinase/signal transducer and activator of transcription signaling pathway. The metabolites, including M2, contribute to this mechanism by modulating bioavailability and systemic exposure to the active drug .
The pharmacokinetics indicate that after administration, peak plasma concentrations of eltrombopag occur within 2-6 hours, with a half-life ranging from 21 to 32 hours. Metabolite M2 represents less than 1% of plasma radioactivity shortly after dosing but increases significantly over time .
Eltrombopag metabolite M2 is characterized by:
Key chemical properties include:
Eltrombopag metabolite M2 has several applications in clinical pharmacology:
CAS No.: 22502-03-0
CAS No.: 71302-27-7
CAS No.: 499-94-5
CAS No.: 134029-48-4
CAS No.:
CAS No.: